(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol is an organic compound characterized by a cyclohexene ring substituted with a methyl group, an isopropyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and isopropyl groups: These groups can be introduced through alkylation reactions using reagents such as methyl iodide and isopropyl bromide.
Addition of the thiol group: The thiol group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alcohols.
Substitution: Thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol exerts its effects depends on its interactions with molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in redox regulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
(1S,5R)-5-Methyl-2-(propan-2-yl)cyclohex-2-ene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
CAS No. |
61758-18-7 |
---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(1S,5R)-5-methyl-2-propan-2-ylcyclohex-2-ene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
NHGDVOMUDAIFJQ-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CC=C([C@H](C1)S)C(C)C |
Canonical SMILES |
CC1CC=C(C(C1)S)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.